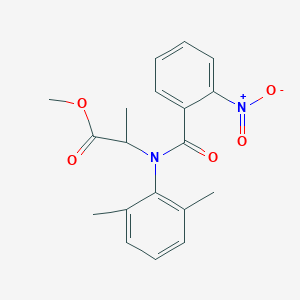
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide, also known as MNX, is a fluorescent dye used in various scientific research applications. It is commonly used as a labeling agent to track biological molecules, such as proteins and nucleic acids, in cells and tissues. MNX is a highly sensitive dye that emits a strong fluorescent signal when excited by light, making it a valuable tool in many areas of research.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves its ability to bind to specific biological molecules, such as proteins and nucleic acids, and emit a fluorescent signal when excited by light. The fluorescent signal can be detected and quantified using various imaging techniques, allowing researchers to track the movement and localization of these molecules in cells and tissues.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is its high sensitivity and specificity for labeling biological molecules. It emits a strong fluorescent signal that can be easily detected and quantified, making it a valuable tool in many areas of research. However, N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has some limitations, including its high cost, complex synthesis process, and limited availability from commercial sources.
Direcciones Futuras
There are several future directions for N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide research, including the development of new labeling strategies and the optimization of existing methods. Researchers are also exploring the use of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide in new areas of research, such as drug discovery and development. Additionally, the development of new imaging techniques and technologies is expected to enhance the use of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide in scientific research.
Métodos De Síntesis
The synthesis of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with phosgene to produce 2-methyl-4-nitrophenyl isocyanate. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to form N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research as a labeling agent to track biological molecules in cells and tissues. It has been used to study protein-protein interactions, protein localization, and gene expression. N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is also used in high-throughput screening assays to identify compounds that can modulate specific biological pathways. Additionally, N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has been used in the development of biosensors and diagnostic assays for detecting biomolecules in biological samples.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-14(23(25)26)10-11-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHLJOZYKFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)



![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)

![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
